molecular formula C17H22N2O3S B497907 2-ethoxy-5-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide CAS No. 915931-50-9

2-ethoxy-5-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No.: B497907
CAS No.: 915931-50-9
M. Wt: 334.4g/mol
InChI Key: NFYMONBZNMYFRW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-5-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves the reaction of appropriate sulfonyl chlorides with amines under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include temperatures ranging from 0°C to room temperature and reaction times varying from a few hours to overnight.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, involving steps such as recrystallization or chromatography for purification. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-5-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-5-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-5-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-5-isopropylbenzenesulfonamide: Lacks the pyridinyl group, which may affect its biological activity and chemical properties.

    N-(6-methyl-2-pyridinyl)benzenesulfonamide: Lacks the ethoxy and isopropyl groups, which may influence its solubility and reactivity.

Uniqueness

2-ethoxy-5-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy, isopropyl, and pyridinyl groups can enhance its solubility, reactivity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

2-ethoxy-N-(6-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-5-22-15-10-9-14(12(2)3)11-16(15)23(20,21)19-17-8-6-7-13(4)18-17/h6-12H,5H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYMONBZNMYFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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